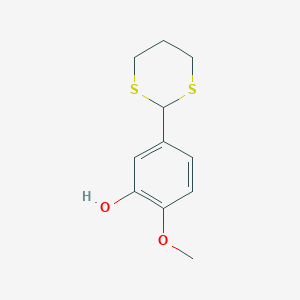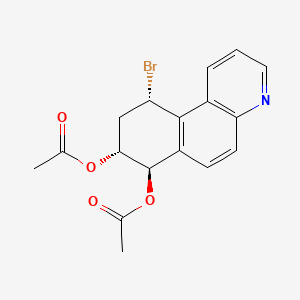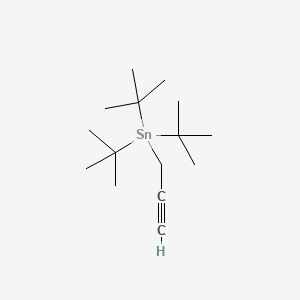
Tri-tert-butyl(prop-2-yn-1-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-tert-butyl(prop-2-yn-1-yl)stannane, also known as tributyl(prop-2-yn-1-yl)stannane, is an organotin compound with the chemical formula C15H30Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .
Métodos De Preparación
Tri-tert-butyl(prop-2-yn-1-yl)stannane can be synthesized through the reaction of propyne with tri-tert-butylchlorostannane. The reaction typically requires a suitable solvent and catalyst to proceed efficiently. The general reaction scheme is as follows:
Propyne+Tri-tert-butylchlorostannane→this compound
The reaction conditions often involve the use of an inert atmosphere (e.g., nitrogen or argon) and temperatures ranging from 0°C to room temperature .
Análisis De Reacciones Químicas
Tri-tert-butyl(prop-2-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized by strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound is often used in substitution reactions, particularly in the formation of carbon-tin bonds. Common reagents include halides and other electrophiles.
Coupling Reactions: It is frequently used in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tri-tert-butyl(prop-2-yn-1-yl)stannane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin and carbon-carbon bonds.
Biology: This compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which tri-tert-butyl(prop-2-yn-1-yl)stannane exerts its effects involves the formation of carbon-tin bonds. This compound acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, it forms carbon-carbon bonds through the transfer of the prop-2-yn-1-yl group .
Comparación Con Compuestos Similares
Tri-tert-butyl(prop-2-yn-1-yl)stannane can be compared with other organotin compounds, such as:
Tri-tert-butyl(prop-2-en-1-yl)stannane: Similar in structure but with a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group.
Tri-tert-butyl(prop-1-yn-1-yl)stannane: Similar but with a prop-1-yn-1-yl group.
Tri-tert-butyl(phenyl)stannane: Contains a phenyl group instead of a prop-2-yn-1-yl group.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, particularly in the formation of carbon-tin and carbon-carbon bonds .
Propiedades
Número CAS |
111708-20-4 |
|---|---|
Fórmula molecular |
C15H30Sn |
Peso molecular |
329.11 g/mol |
Nombre IUPAC |
tritert-butyl(prop-2-ynyl)stannane |
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-4(2)3;1-3-2;/h3*1-3H3;1H,2H2; |
Clave InChI |
ABMANHGKLXUFGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Sn](CC#C)(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

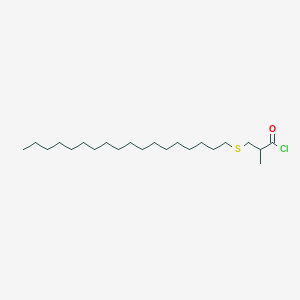
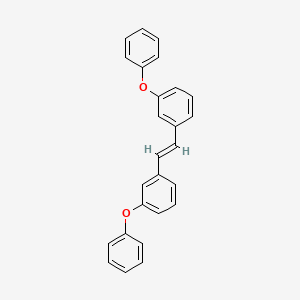
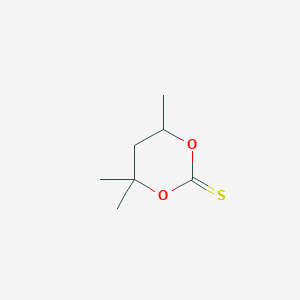
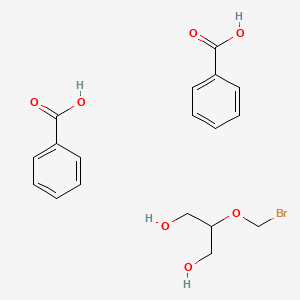
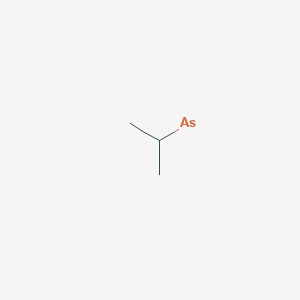
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)

![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
